MK-0969
Description
Unii-I98T8BS72C (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound belongs to the arylboronic acid class, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
- GI Absorption: High
- BBB Permeability: Yes
- Synthetic Accessibility Score: 2.07 (moderately accessible) .
Its structure features bromo and chloro substituents on the aromatic ring, which influence reactivity and electronic properties. The compound is synthesized via palladium-catalyzed cross-coupling in a tetrahydrofuran/water system at 75°C for 1.33 hours .
Properties
CAS No. |
203321-88-4 |
|---|---|
Molecular Formula |
C24H30F2N4O2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2R)-N-[1-[(6-amino-2-pyridinyl)methyl]piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C24H30F2N4O2/c25-23(26)12-9-18(15-23)24(32,17-5-2-1-3-6-17)22(31)29-19-10-13-30(14-11-19)16-20-7-4-8-21(27)28-20/h1-8,18-19,32H,9-16H2,(H2,27,28)(H,29,31)/t18-,24+/m1/s1 |
InChI Key |
HQRSMNLSFMUJPL-KOSHJBKYSA-N |
Isomeric SMILES |
C1CC(C[C@@H]1[C@@](C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F |
Canonical SMILES |
C1CC(CC1C(C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide 2-N-(APPDHP) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Unii-I98T8BS72C is compared to structurally analogous boronic acids (similarity scores: 0.71–0.87) to highlight differences in substituent effects, physicochemical properties, and applications .
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | Synthetic Accessibility | Key Substituents |
|---|---|---|---|---|---|---|
| Unii-I98T8BS72C | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 2.07 | Br, Cl, B(OH)₂ |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 233.26 | 1.98 | 0.31 | 1.89 | Br, Cl, B(OH)₂ (meta) |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | 270.26 | 2.54 | 0.12 | 2.35 | Br, Cl (ortho/meta), B(OH)₂ |
| (2-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 233.26 | 2.01 | 0.28 | 1.92 | Br, Cl, B(OH)₂ (ortho) |
Key Findings:
Substituent Positioning:
- Bromo and chloro groups in ortho positions (e.g., (2-Bromo-5-chlorophenyl)boronic acid) increase steric hindrance, reducing solubility (0.28 mg/mL vs. 0.31 mg/mL for meta-substituted analogs) .
- Dichloro substitution (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid) elevates Log Po/w to 2.54, enhancing lipophilicity but decreasing aqueous solubility (0.12 mg/mL) .
Synthetic Accessibility: Unii-I98T8BS72C has a higher synthetic accessibility score (2.07) than mono-halogenated analogs (1.89–1.92), reflecting the complexity of dual halogenation .
Biological Permeability:
- Unii-I98T8BS72C exhibits BBB permeability , unlike its dichloro analog, which may be too lipophilic for effective CNS penetration due to high Log Po/w .
Table 2: Activity and Hazard Profiles
| Compound | PAINS Alerts | Brenk Alerts | Leadlikeness | CYP Inhibition |
|---|---|---|---|---|
| Unii-I98T8BS72C | 0 | 1.0 | 1.0 | No |
| (3-Bromo-5-chlorophenyl)boronic acid | 0 | 0.8 | 1.0 | No |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.5 | 1.2 | 0.8 | Yes (CYP2D6) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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